

Thr101: A Technical Guide to Target Specificity and Off-Target Effects

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Compound of Interest

Compound Name: Thr101

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Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor **Thr101** (CAS 727664-79-1). **Thr101** has been identified as a multi-target inhibitor, with reported activity against Phosphomannose Isomerase (PMI), NADPH Oxidases (NOX), and Histone Deacetylases (HDACs). This document consolidates publicly available data on its target specificity, summarizes its inhibitory activities in structured tables, and details relevant experimental protocols for its characterization. Additionally, it provides visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and methods for its evaluation.

Introduction to Thr101

Thr101, also known as NOX Inhibitor VII, is a small molecule with the chemical formula C₁₄H₁₀FNOS^[1]. It has emerged as a compound of interest in biomedical research due to its inhibitory effects on multiple, distinct classes of enzymes. Its primary reported targets include:

- Phosphomannose Isomerase (PMI): An enzyme that plays a crucial role in glycolysis and protein glycosylation by converting mannose-6-phosphate to fructose-6-phosphate^[2].
- NADPH Oxidases (NOX): A family of enzymes dedicated to the production of reactive oxygen species (ROS), which are involved in a wide range of physiological and pathological

processes[3].

- Histone Deacetylases (HDACs): A class of enzymes that are critical epigenetic regulators, influencing gene expression by removing acetyl groups from histones and other proteins[1].

The multi-target nature of **Thr101** presents both opportunities for therapeutic intervention in complex diseases and challenges related to off-target effects. This guide aims to provide a detailed analysis of its known activities and the methodologies to further investigate its specificity.

Target Specificity and Quantitative Data

The following tables summarize the known quantitative data for **Thr101**'s inhibitory activity against its primary targets.

Phosphomannose Isomerase (PMI) Inhibition

Thr101 is an inhibitor of phosphomannose isomerase (PMI)[2]. The inhibition of PMI is a potential therapeutic strategy for Congenital Disorder of Glycosylation type Ia (CDG-Ia), a condition caused by deficient phosphomannomutase 2 (PMM2) activity. By blocking PMI, **Thr101** may increase the intracellular pool of mannose-6-phosphate, redirecting it toward the impaired glycosylation pathway[2].

| Target | IC50 | Assay Type | Reference |
|--------------------------|--------------|-------------|-----------|
| Phosphomannose Isomerase | ~2.9 μ M | Biochemical | [2] |

NADPH Oxidase (NOX) Inhibition

Thr101 has been characterized as a more potent and selective NOX2 inhibitor in cell-based assays compared to the parent compound, Ebselen. It is reported to block the interaction between the p22phox and p47phox subunits, which is necessary for NOX2 activation[3].

| Target | IC50 (μM) | Assay Type | Reference |
|--------|-----------|------------|-----------|
| NOX1 | 3 | Cell-based | [3] |
| NOX2 | 0.3 | Cell-based | [3] |
| NOX4 | 8 | Cell-based | [3] |
| NOX5 | 8 | Cell-based | [3] |

Histone Deacetylase (HDAC) Inhibition

Thr101 is described as a dose-dependent inhibitor of multiple HDAC isoforms[1]. However, specific IC50 values for each isoform are not publicly available at this time. This represents a significant knowledge gap in understanding the compound's epigenetic activity and selectivity profile.

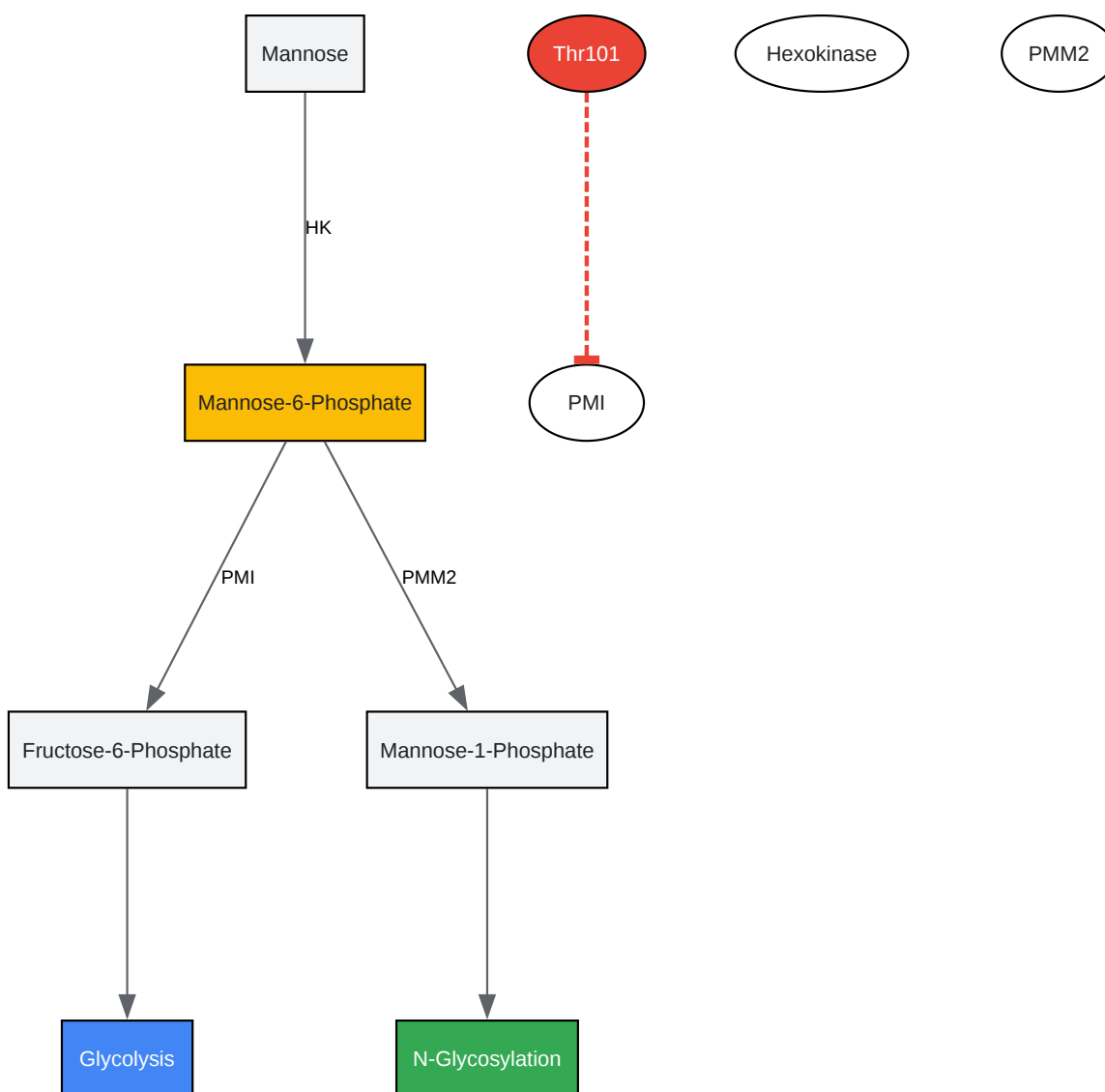
| Target | IC50 (μM) | Assay Type | Reference |
|--------|--------------------|------------|-----------|
| HDAC1 | Data not available | - | [1] |
| HDAC3 | Data not available | - | [1] |
| HDAC4 | Data not available | - | [1] |
| HDAC5 | Data not available | - | [1] |
| HDAC6 | Data not available | - | [1] |
| HDAC7 | Data not available | - | [1] |
| HDAC8 | Data not available | - | [1] |
| HDAC9 | Data not available | - | [1] |

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the primary targets of **Thr101**.

Mannose Metabolism and PMI Pathway

This pathway shows how mannose is metabolized and the critical position of PMI, which competes with PMM2 for the mannose-6-phosphate substrate. **Thr101**'s inhibition of PMI is intended to shift the equilibrium towards the production of mannose-1-phosphate for glycosylation.

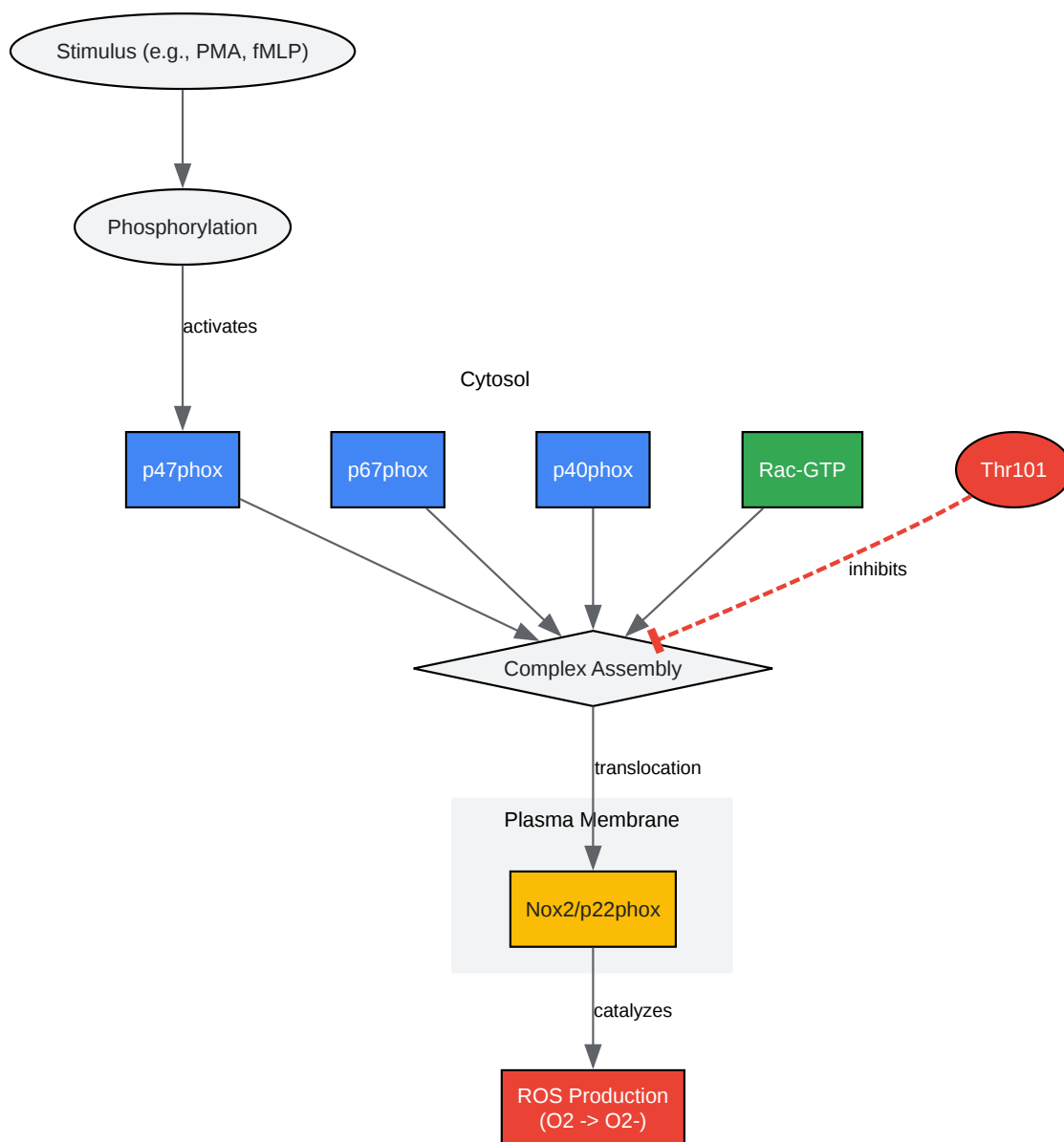


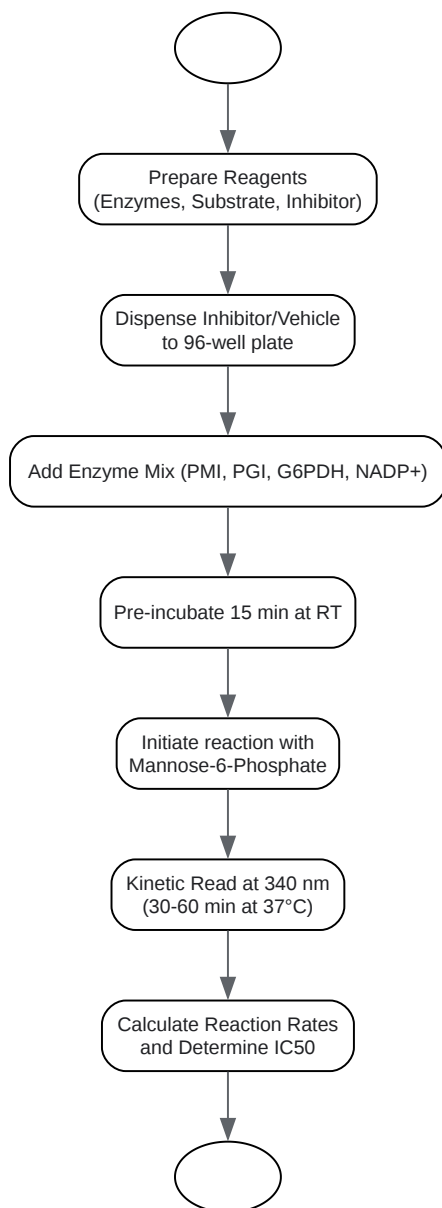
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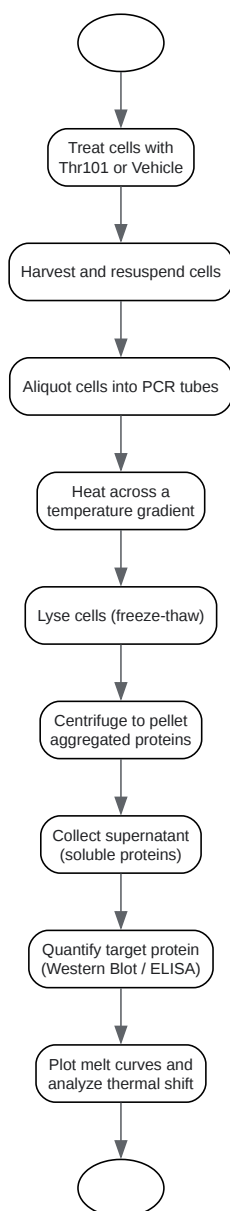
Mannose metabolic pathway and the action of **Thr101**.

NOX2 Signaling and Activation Pathway

This diagram illustrates the assembly and activation of the NOX2 enzyme complex, a key source of ROS in phagocytes. **Thr101** is reported to inhibit this process by preventing the association of cytosolic and membrane-bound subunits.







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